molecular formula C11H21NS B13157708 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane

8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane

Cat. No.: B13157708
M. Wt: 199.36 g/mol
InChI Key: GXVNXKGIGVAZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane is a spirocyclic compound of high interest in medicinal chemistry and drug discovery. Its structure incorporates a sulfur atom and a nitrogen atom within a unique bicyclic spiro[4.5]decane framework, which provides conformational rigidity and original orientation of functional groups for interaction with biological targets . This scaffold is recognized as a precious isostere for other active spirocyclic systems, such as spiroimidazolidines and spirohydantoins, with known implementations in the development of ligands for G protein–coupled receptors (GPCRs) and peptidomimetics . Researchers value this core structure for its potential in designing novel bioactive molecules. The primary research application of the 1-thia-4-azaspiro[4.5]decane scaffold is in the synthesis of new chemical entities for anticancer evaluation . Derivatives of this scaffold have shown moderate to high inhibition activities in cell-based assays against a panel of human cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) . The mechanism of action for such spirothiazolidine derivatives can involve the induction of apoptosis in cancer cells, making them a promising starting point for the development of selective chemotherapeutic agents with the goal of minimizing side effects on normal cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use. ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

8-propan-2-yl-1-thia-4-azaspiro[4.5]decane

InChI

InChI=1S/C11H21NS/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h9-10,12H,3-8H2,1-2H3

InChI Key

GXVNXKGIGVAZSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(CC1)NCCS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure.

Industrial Production Methods

Industrial production methods for 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Mechanism of Action

The mechanism of action of 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but initial studies suggest that it may modulate signaling pathways related to inflammation and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Bioactivity

A. Spirothiazolidinones with Aromatic Substituents

  • 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one (Compound 3) :
    • Exhibits moderate anticancer activity (IC₅₀: ~15–25 µM against HepG-2 and PC-3 cells).
    • The methyl group at position 8 enhances lipophilicity, improving membrane permeability .

B. Glycosylated Derivatives

  • Compound 14 (Glucopyranosyl-substituted): Shows higher activity (IC₅₀: ~10–20 µM) compared to non-glycosylated analogs due to improved solubility and target engagement via sugar-receptor interactions .
  • Compound 19 (Xylopyranosyl-substituted): Lower activity than glucopyranosyl derivatives, highlighting the importance of hexose moieties in bioactivity .

C. Non-Spiro Thiazolidinediones (TZDs)

  • Lack the spirocyclic rigidity, resulting in reduced metabolic stability compared to 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane .
Mechanism of Action
  • 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane : Proposed to inhibit cancer cell proliferation via GPCR modulation and antioxidant pathways .
  • Glycosylated Derivatives : Enhanced activity attributed to thioglycosidic bonds facilitating intracellular uptake and interaction with carbohydrate-binding proteins .
  • Spirothiazolidinones in Antiviral Therapy: Structurally related compounds inhibit influenza HA conformational changes, suggesting versatility in targeting viral and cellular proteins .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: Position 8: Alkyl groups (e.g., isopropyl) enhance lipophilicity and stability. Methyl groups improve activity over unsubstituted analogs . Glycosylation: Thioglycosides (e.g., compound 14) increase hydrophilicity and target specificity, with β-linked glucopyranosyl groups outperforming xylopyranosyl .
  • Spirocyclic Rigidity : Confers resistance to enzymatic degradation compared to linear thiazolidinediones .

Biological Activity

8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane, also known by its CAS number 1500350-01-5, is a compound of interest due to its unique structural properties and potential biological activities. The spirocyclic structure of this compound suggests various interactions with biological targets, making it a candidate for pharmaceutical applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₂₁NS
  • Molecular Weight : 197.36 g/mol
  • CAS Number : 1500350-01-5

The biological activity of 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane is believed to involve interactions with specific receptors and enzymes. The spirocyclic structure allows for diverse conformations, which can influence its binding affinity to biological targets.

Antiviral Activity

Recent studies have shown that derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold exhibit significant antiviral properties. For instance, a related compound demonstrated effective inhibition against human coronavirus with an EC₅₀ value of 5.5 µM, indicating a promising avenue for antiviral drug development .

Antimicrobial Activity

Research indicates that compounds containing the thiazolidine moiety, including those derived from the 1-thia-4-azaspiro[4.5]decane structure, possess notable antimicrobial properties. These compounds have been shown to inhibit various bacterial strains, suggesting their potential use in treating infections .

Study on Antiviral Efficacy

A study evaluated several derivatives of the 1-thia-4-azaspiro[4.5]decane series against human coronavirus and influenza virus. Among the tested compounds, one derivative exhibited high antiviral activity, reinforcing the relevance of this scaffold in drug design .

Synthesis and Biological Evaluation

In another study, researchers synthesized several derivatives of 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane and assessed their biological activities. The findings indicated that modifications at specific positions influenced both the potency and selectivity of these compounds against viral targets .

Data Table: Biological Activity Overview

Compound NameActivity TypeTargetEC₅₀/IC₅₀ ValueReference
8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane DerivativeAntiviralHuman Coronavirus5.5 µM
Thiazolidine DerivativeAntimicrobialVarious BacteriaN/A
Piperidine Derivativeσ1 Receptor Ligandσ1 ReceptorK(i) = 5.4 nM

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane?

Answer:
The synthesis typically involves condensation reactions between cyclic ketones and thioamide precursors. For example, spirocyclic thia-azaspiro compounds can be synthesized via the reaction of morpholine derivatives with substituted cyclohexanones under acidic conditions. Key steps include:

  • Cyclocondensation : Reacting a thioamide (e.g., morpholinyl ethyl thioamide) with a substituted cyclohexanone derivative in glacial acetic acid .
  • Isolation : Precipitation using ice-cold water followed by recrystallization from ethanol to achieve >95% purity (HPLC) .
  • Characterization : Confirm via 1H^1H NMR (e.g., δ 2.62 ppm for N-CH3_3 groups) and IR (e.g., 1721 cm1^{-1} for C=O stretches) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in spirocyclic compounds like 8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane?

Answer:
X-ray crystallography provides precise bond angles and torsion angles critical for resolving spiro ring conformations. For example:

  • Crystal System : Triclinic (space group P1P1) with unit cell parameters a=8.1878A˚,b=10.2241A˚,c=12.2188A˚a = 8.1878 \, \text{Å}, \, b = 10.2241 \, \text{Å}, \, c = 12.2188 \, \text{Å}, and angles α=79.901,β=73.796,γ=67.674\alpha = 79.901^\circ, \, \beta = 73.796^\circ, \, \gamma = 67.674^\circ .
  • Key Angles : S1–C1–C2 (104.46°) and N1–C11–C12 (115.86°) indicate steric constraints influencing spiro ring puckering .
  • Methodological Considerations : Use integration-based absorption corrections (e.g., X-RED32) to mitigate data collection artifacts .

Basic: What spectroscopic techniques are essential for confirming the structure of spirocyclic thia-azaspiro compounds?

Answer:
A multi-technique approach is required:

  • 1H^1H NMR : Identify substituent environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–8.2 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O at 1721 cm1^{-1}, C=N at 1633 cm1^{-1}) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 803 for C46_{46}H34_{34}N5_5ClO5_5S derivatives) .

Advanced: How can computational modeling complement experimental data in analyzing spiro compound reactivity?

Answer:
Density Functional Theory (DFT) calculations can predict electronic and steric effects:

  • Conformational Energy Maps : Compare computed torsional angles (e.g., C3–S1–C1–O3 = 112.49°) with X-ray data to validate spiro ring stability .
  • Reactivity Prediction : Simulate nucleophilic attack sites using frontier molecular orbitals (e.g., LUMO localization at the thia-aza bridge) .
  • Contradiction Resolution : Reconcile discrepancies between predicted and observed reaction outcomes (e.g., unexpected regioselectivity due to crystal packing effects) .

Basic: What are the critical parameters for optimizing spiro compound purification?

Answer:

  • Solvent Selection : Use ethanol or methanol for recrystallization to balance solubility and purity .
  • Chromatography : Employ reverse-phase HPLC with Chromolith columns (e.g., 90:10 acetonitrile/water mobile phase) to separate diastereomers .
  • Purity Criteria : Target >95% by HPLC with UV detection at 254 nm .

Advanced: How do substituents at the 8-position influence the biological activity of thia-azaspiro compounds?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance binding to targets like 5-HT receptors by increasing electrophilicity at the spiro nitrogen .
  • Steric Effects : Bulky groups (e.g., 4-chlorobutyl) reduce metabolic degradation, as shown in pharmacokinetic studies of analogs .
  • Methodological Validation : Use competitive binding assays (e.g., radioligand displacement) to quantify affinity changes (IC50_{50} shifts from 10 nM to 1 µM) .

Basic: What analytical challenges arise in characterizing spirocyclic compounds, and how are they addressed?

Answer:

  • Tautomerism : Use variable-temperature 1H^1H NMR to distinguish keto-enol forms (e.g., δ 12.5 ppm for enolic protons at 25°C vs. 40°C) .
  • Crystallization Difficulty : Add seed crystals or use anti-solvent vapor diffusion to induce nucleation in triclinic systems .
  • Mass Spectrometry Fragmentation : Employ high-resolution MS (HRMS) to differentiate isotopic patterns (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl in C13_{13}H20_{20}ClNO2_2) .

Advanced: How can mechanistic studies elucidate the formation pathways of spirocyclic byproducts?

Answer:

  • Isotopic Labeling : Track 13C^{13}C-labeled intermediates via NMR to identify ring-opening/closure steps .
  • Kinetic Profiling : Monitor reaction progress using in-situ IR to detect transient intermediates (e.g., thiourea adducts at 1650 cm1^{-1}) .
  • Theoretical Modeling : Map potential energy surfaces (PES) to predict dominant pathways (e.g., spirocyclization vs. linear polymerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.